1-[(4-fluorophenyl)sulfonyl]-4-mesitylpiperazine
Overview
Description
1-[(4-Fluorophenyl)sulfonyl]-4-mesitylpiperazine is a chemical compound that has garnered attention in various fields of scientific research due to its unique structural properties and potential applications. This compound features a piperazine ring substituted with a mesityl group and a 4-fluorophenylsulfonyl group, making it a versatile molecule for various chemical reactions and applications.
Mechanism of Action
Target of Action
The primary target of 1-[(4-fluorophenyl)sulfonyl]-4-mesitylpiperazine is currently unknown . Similar compounds have been found to interact with enzymes such as carbonic anhydrase 2 . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.
Mode of Action
Based on its structural similarity to other sulfonamide compounds, it may inhibit the activity of its target enzyme by mimicking the molecule’s natural substrate, thereby preventing the substrate from binding to the active site of the enzyme .
Biochemical Pathways
If it does indeed target carbonic anhydrase 2, it could potentially affect processes such as ph regulation and electrolyte balance in the body .
Result of Action
If it does inhibit carbonic anhydrase 2, it could potentially lead to changes in pH and electrolyte balance within cells .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-fluorophenyl)sulfonyl]-4-mesitylpiperazine typically involves the reaction of 4-fluorobenzenesulfonyl chloride with 4-mesitylpiperazine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve overall efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Fluorophenyl)sulfonyl]-4-mesitylpiperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amines.
Scientific Research Applications
1-[(4-Fluorophenyl)sulfonyl]-4-mesitylpiperazine has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound can be used to study the effects of sulfonyl and fluorophenyl groups on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine: The compound has potential applications in medicinal chemistry, where it can be used to develop new drugs or therapeutic agents. Its structural features may contribute to the development of compounds with improved pharmacological properties.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
4-Fluorobiphenyl-4-sulfonyl chloride: This compound shares the fluorophenylsulfonyl group but lacks the piperazine and mesityl groups.
N-Arylsulfonyl-3-acetylindole derivatives: These compounds contain sulfonyl groups and have been studied for their biological activities.
Uniqueness: 1-[(4-Fluorophenyl)sulfonyl]-4-mesitylpiperazine is unique due to the combination of its structural features, including the piperazine ring, mesityl group, and fluorophenylsulfonyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
1-(4-fluorophenyl)sulfonyl-4-(2,4,6-trimethylphenyl)piperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN2O2S/c1-14-12-15(2)19(16(3)13-14)21-8-10-22(11-9-21)25(23,24)18-6-4-17(20)5-7-18/h4-7,12-13H,8-11H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHOQLXOQIYVPML-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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